Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO3 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group, a hydroxyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method involves the use of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate as a starting material, which undergoes various chemical transformations to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H18F3NO3 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(8(16)6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 |
InChI Key |
GTQQYZMUJRUZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C(F)(F)F |
Origin of Product |
United States |
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